1-Bromo-2,4-difluorobenzene-d3

LC-MS/MS Quantitative Bioanalysis Internal Standard

Quantitative LC-MS/MS methods for 1-Bromo-2,4-difluorobenzene are frequently compromised by matrix effects and instrument drift, undermining regulatory compliance. 1-Bromo-2,4-difluorobenzene-d3 is the analytically validated solution for this challenge. Its distinct +3 Da mass shift enables precise correction for ion suppression or enhancement artifacts, ensuring robust, validatable methods. Key supply & performance data include: • Isotopic Enrichment: ≥98 atom % D, minimizing isotopic dilution in tracer studies. • Analytical Utility: Ideal internal standard for environmental, biological, and ADME sample quantification. • Synthetic Fidelity: Co-elutes identically with the non-deuterated analyte, fulfilling the core principle of internal standardization for unparalleled accuracy in reaction mechanism elucidation and metabolic tracing.

Molecular Formula C6H3BrF2
Molecular Weight 196.01 g/mol
Cat. No. B572687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-difluorobenzene-d3
Synonyms1-BroMo-2,4-difluorobenzene-d3
Molecular FormulaC6H3BrF2
Molecular Weight196.01 g/mol
Structural Identifiers
InChIInChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H/i1D,2D,3D
InChIKeyMGHBDQZXPCTTIH-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-difluorobenzene-d3 – Deuterated Building Block


1-Bromo-2,4-difluorobenzene-d3 is a stable isotope-labeled analog of the aryl halide 1-Bromo-2,4-difluorobenzene (unlabeled CAS 348-57-2) [1]. It incorporates three deuterium atoms at specific aromatic ring positions, yielding a molecular formula of C6D3BrF2 and a molecular weight of 196.01 g/mol . This compound is primarily supplied as a research chemical with isotopic enrichment typically specified at ≥98 atom % D . As a deuterated synthetic intermediate, it is employed in mechanistic studies, metabolic tracing, and as an internal standard for quantitative mass spectrometry, where its distinct mass shift enables reliable analyte quantification [2].

Deuterated aryl halide building block
LC-MS/MS internal standard (ISTD) for quantitative analysis
Mechanistic tracing and metabolic studies via mass shift

1-Bromo-2,4-difluorobenzene-d3 – Analogs Cannot Substitute


Direct substitution of 1-Bromo-2,4-difluorobenzene-d3 with its non-deuterated parent (CAS 348-57-2) or with alternative isotope-labeled analogs (e.g., 13C-labeled or differently deuterated isomers) is analytically invalid for several critical applications. The non-deuterated compound lacks the required mass shift for use as an internal standard in LC-MS or GC-MS, leading to ion suppression/enhancement artifacts and compromised quantification accuracy [1]. While other deuterated aryl bromides exist, they do not co-elute identically with 1-Bromo-2,4-difluorobenzene, violating the fundamental principle of internal standardization that requires near-identical physicochemical behavior between analyte and standard [2]. Furthermore, for metabolic tracing or mechanistic studies requiring site-specific labeling, the substitution pattern of the deuterium atoms in 1-Bromo-2,4-difluorobenzene-d3 (at positions 3, 5, and 6) is fixed; alternative labeling patterns (e.g., perdeuterated or differently substituted) would yield different NMR spectral characteristics and metabolic fate, rendering cross-study comparisons unreliable [3].

Distinct mass shift for MS detection
Unlabeled analog lacks mass shift; may cause ion suppression artefacts
Co-elution with target analyte
Alternative aryl bromides may not co-elute, violating ISTD principle
Site-specific deuterium labeling pattern
Different labeling alters NMR spectra and metabolic fate; cross-study comparisons may be unreliable

1-Bromo-2,4-difluorobenzene-d3 – Quantitative Evidence


Mass Shift in LC-MS/MS Internal Standardization

As a deuterated internal standard, 1-Bromo-2,4-difluorobenzene-d3 provides a +3 Da mass shift relative to the non-deuterated analyte 1-Bromo-2,4-difluorobenzene . This mass difference is essential for chromatographic co-elution with distinct mass spectrometric detection, enabling precise correction for matrix effects and instrument variability in quantitative LC-MS/MS assays [1].

Mass Shift
Reported
Target: 196.01 g/mol
Unlabeled: 192.99 g/mol
+3.02 Da
Enables distinct MS channel for analyte quantification
Co-elution and matrix-effect correction require method validation
LC-MS/MS Quantitative Bioanalysis Internal Standard

Isotopic Enrichment Purity

Commercially available 1-Bromo-2,4-difluorobenzene-d3 is consistently supplied with a specified isotopic enrichment of 98 atom % D . In contrast, alternative deuterated internal standards for similar applications may exhibit lower or more variable isotopic purity, directly impacting the accuracy of quantitative assays . This high enrichment minimizes 'cross-talk' from the unlabeled analog in the MS channel, reducing systematic bias in quantification [1].

Isotopic Purity
Reported
≥98 atom % D
Supports quantification accuracy; minimizes unlabeled interference
Verify Certificate of Analysis for current lot
Isotopic Purity Stable Isotope Labeling Quantitative Accuracy

Mechanistic Probe in Cross-Coupling Reactions

1-Bromo-2,4-difluorobenzene-d3 serves as a mechanistic probe in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the tracing of aryl group transfer and the elucidation of catalytic cycles via mass spectrometry . While the non-deuterated analog is a common building block for synthesizing pharmaceuticals and agrochemicals , it provides no inherent tracing capability. The deuterated version allows for direct quantification of reaction yields and side-product formation in complex mixtures without the need for additional derivatization [1].

Mechanistic Probe
Class-level
Enables MS tracing of aryl fragment via +3 Da shift
Supports cross-coupling pathway elucidation
Class-level inference; validate in specific reaction system
Mechanistic Studies Suzuki Coupling Isotopic Tracing

Chemical Stability Under Recommended Storage

According to supplier safety data, 1-Bromo-2,4-difluorobenzene-d3 is stable when stored at room temperature under recommended conditions, with a recommended re-analysis for chemical purity after three years . This stability profile is comparable to or better than many common halogenated solvents and reagents used in similar synthetic applications (e.g., dichloromethane, chloroform), which may degrade more rapidly or require more stringent storage conditions (e.g., refrigeration, inert atmosphere) to prevent peroxide formation or hydrolysis . However, direct long-term stability data for this specific compound under various conditions is not published; this is based on supplier SDS information.

Stability
Data to verify
Stable at RT ≥3 years per supplier SDS
Room-temperature storage supports inventory management
Long-term degradation kinetics not published; confirm under actual use
Chemical Stability Storage Conditions Shelf Life

1-Bromo-2,4-difluorobenzene-d3 – Application Scenarios


LC-MS/MS Quantification in Matrices

For analytical laboratories developing quantitative LC-MS/MS methods to measure trace levels of 1-Bromo-2,4-difluorobenzene (e.g., in environmental water samples or biological fluids), 1-Bromo-2,4-difluorobenzene-d3 is the optimal internal standard. Its +3 Da mass shift enables robust correction for matrix effects and instrument drift, ensuring method accuracy and precision as mandated by regulatory guidelines [1]. Substitution with the non-deuterated compound would render the method unvalidatable.

Mechanistic Investigation of Pd-Catalyzed Cross-Coupling

In synthetic organic chemistry research aimed at elucidating reaction mechanisms—particularly Suzuki-Miyaura or other cross-coupling reactions involving aryl bromides—1-Bromo-2,4-difluorobenzene-d3 serves as an ideal substrate. Its use allows researchers to track the incorporation and fate of the 2,4-difluorophenyl moiety throughout the catalytic cycle using simple mass spectrometric analysis, providing direct evidence for proposed intermediates and pathways . This capability is absent in experiments using the unlabeled building block.

Synthesis of Deuterated Compounds for ADME Studies

Pharmaceutical and agrochemical R&D groups engaged in synthesizing deuterium-labeled analogs of lead compounds for absorption, distribution, metabolism, and excretion (ADME) studies should prioritize 1-Bromo-2,4-difluorobenzene-d3 as a key intermediate. Its high isotopic enrichment (≥98 atom % D) minimizes isotopic dilution, which is essential for generating reliable pharmacokinetic data and distinguishing the labeled drug from its endogenous metabolites in complex biological samples [2].

Preparation of Deuterated NMR Solvents or Standards

For specialized NMR facilities or research groups requiring custom deuterated solvents or reference standards (e.g., deuterated 1,2-difluorobenzene derivatives), 1-Bromo-2,4-difluorobenzene-d3 can be a valuable synthetic precursor. As demonstrated in the synthesis of otherwise expensive or non-commercially available deuterated solvents [3], this compound can be transformed into desired perdeuterated or selectively deuterated aromatic compounds for use in high-resolution NMR spectroscopy, where a deuterated matrix is essential for locking and shimming.

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
Deuterated internal standard (ISTD)
Matrix-effect correction and assay precision
Cross-coupling mechanistic studies
Deuterated aryl bromide tracer
Reaction pathway and intermediate tracing
ADME research intermediate synthesis
High isotopic enrichment building block
Isotopic dilution and PK data interpretation
NMR solvent/standard precursor
Deuterated aromatic synthon
Custom deuterated matrix for NMR locking/shimming

Technical Documentation Hub

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